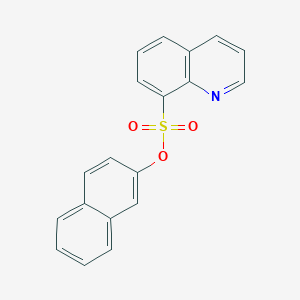

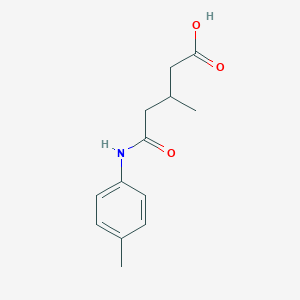

2-Naphthyl 8-quinolinesulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Naphthyl 8-quinolinesulfonate, also known as NQS, is a fluorescent dye that is widely used in scientific research. It is a water-soluble compound that emits green fluorescence when excited by blue light. NQS has been used in various applications, including protein labeling, enzyme assays, and cell imaging.

Mechanism of Action

The mechanism of action of 2-Naphthyl 8-quinolinesulfonate is based on its fluorescent properties. When excited by blue light, 2-Naphthyl 8-quinolinesulfonate emits green fluorescence. This fluorescence can be used to detect the presence of 2-Naphthyl 8-quinolinesulfonate-labeled proteins or peptides in a sample. The intensity of the fluorescence is proportional to the amount of 2-Naphthyl 8-quinolinesulfonate-labeled protein or peptide in the sample.

Biochemical and Physiological Effects:

2-Naphthyl 8-quinolinesulfonate is a relatively safe compound that does not have any known toxic effects on cells or tissues. It is water-soluble and can be easily removed from the sample by washing. 2-Naphthyl 8-quinolinesulfonate has been used in various cell imaging studies without any adverse effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-Naphthyl 8-quinolinesulfonate is its high sensitivity and specificity. 2-Naphthyl 8-quinolinesulfonate-labeled proteins or peptides can be detected with high accuracy and precision. Another advantage of 2-Naphthyl 8-quinolinesulfonate is its water solubility, which makes it easy to use in aqueous solutions. However, one of the limitations of 2-Naphthyl 8-quinolinesulfonate is its low photostability, which can result in the loss of fluorescence over time.

Future Directions

For the use of 2-Naphthyl 8-quinolinesulfonate include the development of new methods for protein labeling, live cell imaging studies, and the development of new fluorescent dyes based on the structure of 2-Naphthyl 8-quinolinesulfonate.

Synthesis Methods

2-Naphthyl 8-quinolinesulfonate can be synthesized by reacting 2-naphthol with 8-quinolinesulfonyl chloride in the presence of a base such as triethylamine. The reaction results in the formation of 2-Naphthyl 8-quinolinesulfonate as a yellow powder. The purity of the product can be improved by recrystallization from water.

Scientific Research Applications

2-Naphthyl 8-quinolinesulfonate has been widely used in scientific research as a fluorescent probe. It has been used to label proteins and peptides for fluorescence-based assays and imaging. 2-Naphthyl 8-quinolinesulfonate has also been used in enzyme assays to monitor enzyme activity. In addition, 2-Naphthyl 8-quinolinesulfonate has been used to study the interaction between proteins and small molecules.

properties

Molecular Formula |

C19H13NO3S |

|---|---|

Molecular Weight |

335.4 g/mol |

IUPAC Name |

naphthalen-2-yl quinoline-8-sulfonate |

InChI |

InChI=1S/C19H13NO3S/c21-24(22,18-9-3-7-15-8-4-12-20-19(15)18)23-17-11-10-14-5-1-2-6-16(14)13-17/h1-13H |

InChI Key |

AREWGAKAGQCGJA-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C=C(C=CC2=C1)OS(=O)(=O)C3=CC=CC4=C3N=CC=C4 |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)OS(=O)(=O)C3=CC=CC4=C3N=CC=C4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[4-(2-Fluorophenyl)piperazin-1-yl]-3-methyl-5-oxopentanoic acid](/img/structure/B276965.png)

![{2-[4-(3-Chlorophenyl)piperazin-1-yl]-2-oxoethoxy}acetic acid](/img/structure/B276969.png)

![{2-[(1,3-Benzodioxol-5-ylmethyl)amino]-2-oxoethoxy}acetic acid](/img/structure/B276971.png)

![[2-(Benzylamino)-2-oxoethoxy]acetic acid](/img/structure/B276974.png)

![(1-{2-Oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}cyclopentyl)acetic acid](/img/structure/B276978.png)

![5-{[4-(Benzyloxy)phenyl]amino}-5-oxopentanoic acid](/img/structure/B276985.png)

![N-{2-chloro-5-[(diethylamino)sulfonyl]phenyl}-8-quinolinesulfonamide](/img/structure/B276990.png)

![4-Methoxy-3-[(8-quinolinylsulfonyl)amino]benzamide](/img/structure/B276991.png)

![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-8-quinolinesulfonamide](/img/structure/B276993.png)

![2-Methylphenyl 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate](/img/structure/B276996.png)